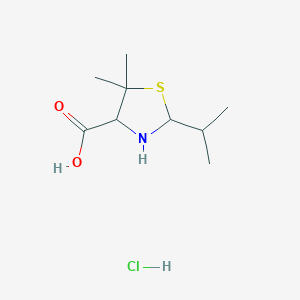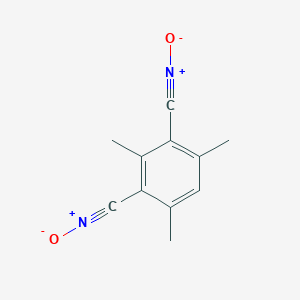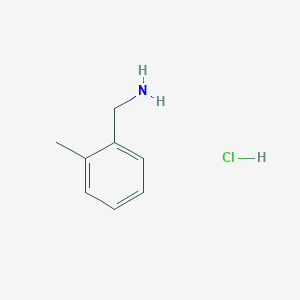
(2-Methylphenyl)methylazanium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methylphenyl)methylazanium chloride, also known as Xylazine, is a veterinary sedative and analgesic drug. It is commonly used in combination with other drugs to immobilize animals for medical procedures or transportation. Xylazine is a potent alpha-2 adrenergic receptor agonist, which means it binds to and activates a specific type of receptor in the brain and spinal cord. In recent years, Xylazine has gained attention in scientific research due to its potential therapeutic effects in various diseases.
Mechanism of Action
(2-Methylphenyl)methylazanium chloride acts on the alpha-2 adrenergic receptors in the brain and spinal cord, which results in a decrease in sympathetic nervous system activity and an increase in parasympathetic nervous system activity. This leads to sedation, analgesia, and muscle relaxation. (2-Methylphenyl)methylazanium chloride also affects other neurotransmitter systems, including dopamine, serotonin, and norepinephrine, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(2-Methylphenyl)methylazanium chloride has a range of biochemical and physiological effects, including decreased heart rate, decreased blood pressure, decreased respiratory rate, and decreased body temperature. It also affects glucose metabolism and can cause hyperglycemia in some animals. (2-Methylphenyl)methylazanium chloride can cause sedation, analgesia, and muscle relaxation, which makes it useful in veterinary medicine for procedures such as surgery and diagnostic imaging.
Advantages and Limitations for Lab Experiments
(2-Methylphenyl)methylazanium chloride has several advantages for use in laboratory experiments, including its potent sedative and analgesic effects, its ability to induce muscle relaxation, and its relatively low toxicity. However, (2-Methylphenyl)methylazanium chloride can also have side effects such as respiratory depression, hypotension, and bradycardia, which can be problematic in some experiments. Additionally, (2-Methylphenyl)methylazanium chloride can have variable effects depending on the species and strain of animal being used, which can make it difficult to standardize experiments.
Future Directions
There are many potential future directions for research on (2-Methylphenyl)methylazanium chloride. One area of interest is the development of new analogs or derivatives of (2-Methylphenyl)methylazanium chloride that have improved therapeutic effects or reduced side effects. Another area of interest is the investigation of the molecular mechanisms underlying (2-Methylphenyl)methylazanium chloride's therapeutic effects, which could lead to the development of new drugs for the treatment of various diseases. Finally, there is a need for more standardized protocols for the use of (2-Methylphenyl)methylazanium chloride in laboratory experiments, which would improve the reproducibility and reliability of scientific research using this drug.
Synthesis Methods
(2-Methylphenyl)methylazanium chloride can be synthesized through a multistep process involving the reaction of 2,6-xylidine with formaldehyde, followed by reduction with sodium borohydride and quaternization with methyl chloride. The purity and yield of the final product can be improved by using different solvents and purification techniques.
Scientific Research Applications
(2-Methylphenyl)methylazanium chloride has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, (2-Methylphenyl)methylazanium chloride has been shown to inhibit tumor growth and metastasis by suppressing angiogenesis and inducing apoptosis in cancer cells. Inflammation is a common factor in many diseases, and (2-Methylphenyl)methylazanium chloride has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disorders, (2-Methylphenyl)methylazanium chloride has been shown to improve cognitive function and reduce neuronal damage by modulating neurotransmitter release and reducing oxidative stress.
properties
CAS RN |
14865-38-4 |
|---|---|
Product Name |
(2-Methylphenyl)methylazanium chloride |
Molecular Formula |
C8H12ClN |
Molecular Weight |
157.64 g/mol |
IUPAC Name |
(2-methylphenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H11N.ClH/c1-7-4-2-3-5-8(7)6-9;/h2-5H,6,9H2,1H3;1H |
InChI Key |
AFUROYYNHZQQOL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CN.Cl |
Canonical SMILES |
CC1=CC=CC=C1C[NH3+].[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




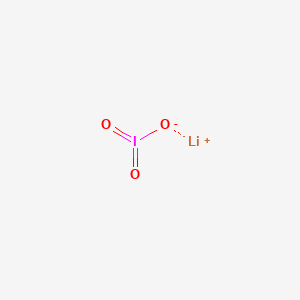




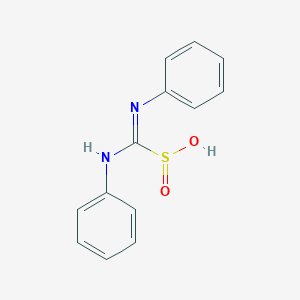
![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, salt with 4-methylbenzenesulfonic acid (1:1)](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)


